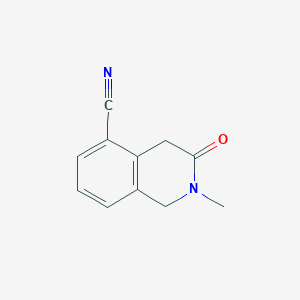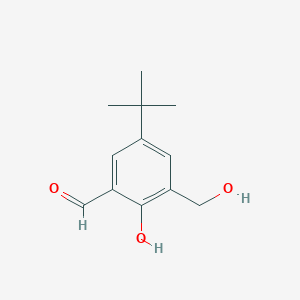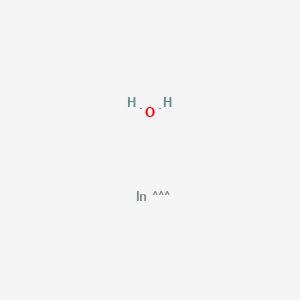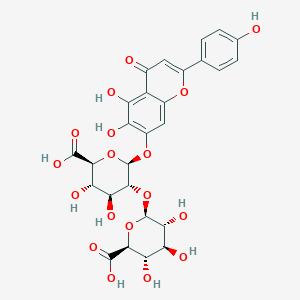
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound with the molecular formula C(9)H({11})ClN(_2). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Cyclization: The 2-chloroaniline undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the quinoline ring.
Reduction: The resulting quinoline derivative is then reduced to form the tetrahydroquinoline structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the cyclization, reduction, and amination steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN(_3)) or thiourea.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The presence of the chlorine atom and amine group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloroquinoline: Contains the chlorine atom but lacks the tetrahydro and amine groups, leading to different chemical properties.
8-Aminoquinoline: Similar structure but without the tetrahydro component, affecting its overall stability and reactivity.
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the combination of the chlorine atom and the tetrahydroquinoline structure, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
2-chloro-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h4-5,7H,1-3,11H2 |
Clave InChI |
IEVYMQKRNGSTKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)



![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)

![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)
